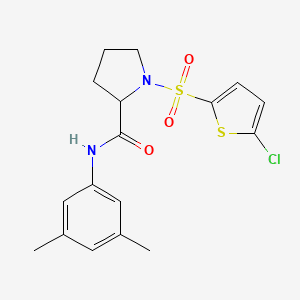
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide is a synthetic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Chemical Name : this compound
- CAS Number : 1396811-88-3
- Molecular Formula : C15H20ClN3O2S
- Molecular Weight : 373.9 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Research indicates that pyrrolidine derivatives exhibit significant anticancer effects. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that a related pyrrole derivative inhibited cell proliferation in HepG2 and EACC cell lines at concentrations of 100 and 200 µg/mL .
Anti-inflammatory Effects
The compound's sulfonamide group is associated with anti-inflammatory properties. In vivo experiments have suggested that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models. A docking study confirmed the binding affinity of these compounds to COX-2 enzymes, indicating potential as anti-inflammatory agents .
Antimicrobial Properties
Preliminary tests have shown that pyrrole derivatives possess antimicrobial activity against various pathogens. A related study indicated that certain pyrrole spiroketal derivatives displayed enhanced antibacterial activity, suggesting that modifications to the pyrrole structure can significantly influence biological efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokine production.
- Enzyme Inhibition : Interaction with COX enzymes to reduce inflammatory responses.
Case Studies and Research Findings
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11-8-12(2)10-13(9-11)19-17(21)14-4-3-7-20(14)25(22,23)16-6-5-15(18)24-16/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEJQMKSHLZFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














